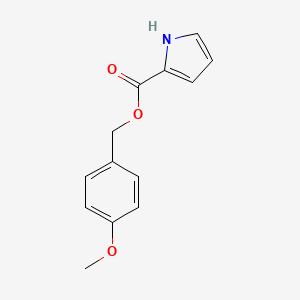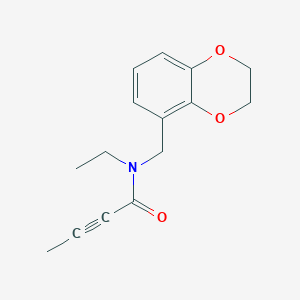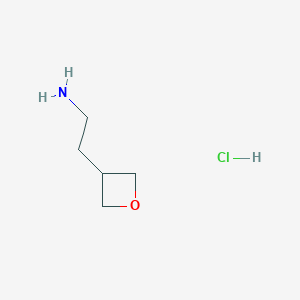
1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine is a chemical compound that has been studied extensively for its potential use in scientific research applications. This compound is known for its unique properties that make it an ideal candidate for use in various research studies. In
Mechanism of Action
The mechanism of action of 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a wide range of biological effects, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its wide range of biological activities. This compound has been shown to have antibacterial, antifungal, antiviral, and anti-inflammatory properties, which make it a versatile compound for use in various research studies. Additionally, this compound has been found to have potential use in cancer research, which is an area of great interest in the scientific community.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis method, which can make it difficult and time-consuming to produce. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of research studies.
Future Directions
There are several future directions for research on 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential use in cancer research. Further studies are needed to determine the efficacy of this compound in inhibiting the growth of cancer cells in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with different enzymes and proteins in the body.
Another area of interest is the potential use of this compound in the treatment of inflammatory diseases. Further studies are needed to determine the anti-inflammatory properties of this compound and how it can be used to treat different types of inflammatory diseases.
Overall, 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine is a promising compound for use in scientific research applications. Its wide range of biological activities and potential use in cancer research and the treatment of inflammatory diseases make it an important area of study for the scientific community.
Synthesis Methods
The synthesis of 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 5,6-dichloronicotinic acid with thionyl chloride to form 5,6-dichloronicotinoyl chloride. The second step involves the reaction of 5,6-dichloronicotinoyl chloride with piperazine to form 1-(5,6-Dichloropyridine-3-carbonyl)-4-piperazine. The final step involves the reaction of 1-(5,6-Dichloropyridine-3-carbonyl)-4-piperazine with 4-methoxybenzoyl chloride to form 1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine.
Scientific Research Applications
1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine has been studied extensively for its potential use in scientific research applications. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. It has also been found to have potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[4-(5,6-dichloropyridine-3-carbonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-26-14-4-2-12(3-5-14)17(24)22-6-8-23(9-7-22)18(25)13-10-15(19)16(20)21-11-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCYZUJKXVNXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dichloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-phenylethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2627404.png)



![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)

![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)





![[2-Oxo-2-[(4-thiophen-3-ylthiophen-2-yl)methylamino]ethyl] acetate](/img/structure/B2627427.png)